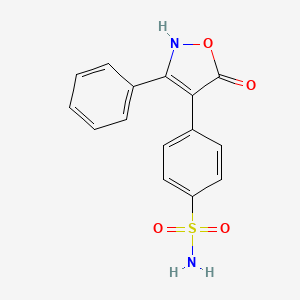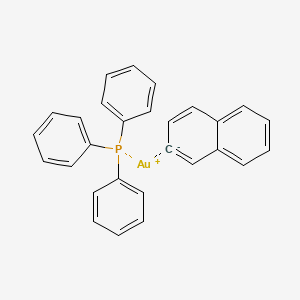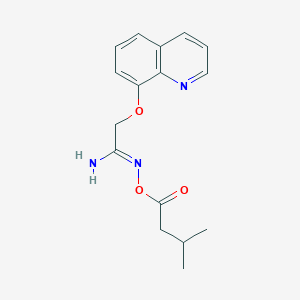
Isoquinoline, 1,2,3,4-tetrahydro-6 7-bis(phenylmethoxy)-1-((5-(phenylmethoxy)-3-indolyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through benzylation reactions, where benzyl chloride reacts with the hydroxyl groups in the presence of a base such as sodium hydride.
Attachment of the Indole Moiety: The indole moiety is attached via a Friedel-Crafts alkylation reaction, where the indole reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as halides or amines replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones or oxidized derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
科学研究应用
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-1-((5-methoxy-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-((5-hydroxy-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Bis(benzyloxy)-1-((5-(benzyloxy)-1H-indol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of multiple benzyloxy groups and the indole moiety, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
70265-27-9 |
|---|---|
分子式 |
C39H36N2O3 |
分子量 |
580.7 g/mol |
IUPAC 名称 |
6,7-bis(phenylmethoxy)-1-[(5-phenylmethoxy-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C39H36N2O3/c1-4-10-28(11-5-1)25-42-33-16-17-36-34(22-33)32(24-41-36)20-37-35-23-39(44-27-30-14-8-3-9-15-30)38(21-31(35)18-19-40-37)43-26-29-12-6-2-7-13-29/h1-17,21-24,37,40-41H,18-20,25-27H2 |
InChI 键 |
QKKQWXVONFBBNO-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC5=CNC6=C5C=C(C=C6)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)

![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)

